molecular formula C11H8N2O2S B063157 methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175201-81-7

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B063157
CAS No.: 175201-81-7
M. Wt: 232.26 g/mol
InChI Key: FSMPSHGYRWWQMO-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a sophisticated multifunctional thiophene derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular architecture incorporates a thiophene core strategically functionalized with an electron-withdrawing cyano group, a carboxylate ester, and a 1H-pyrrole substituent. This unique combination of motifs makes it a highly versatile and valuable synthetic intermediate.

Properties

IUPAC Name

methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMPSHGYRWWQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381015
Record name methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-81-7
Record name Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Carboxylic Acid Precursor

The most widely documented method involves the condensation of 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent. Key reagents and conditions include:

Parameter Details
Dehydrating Agents Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄)
Solvent Anhydrous methanol
Temperature Reflux (65–70°C for SOCl₂; 80–100°C for H₂SO₄)
Reaction Time 4–6 hours
Yield 70–85% (depending on purity of starting material and agent efficiency)

The mechanism proceeds via protonation of the carboxylic acid by the dehydrating agent, followed by nucleophilic attack by methanol to form the ester. Thionyl chloride is preferred for its ability to generate HCl gas, which drives the reaction to completion, while sulfuric acid offers cost advantages but risks sulfonation side reactions.

Functionalization of Pre-Formed Thiophenes

Direct functionalization of methyl thiophene-2-carboxylate derivatives could involve:

  • Nitration/Cyanation : Introducing the cyano group via halogenation followed by nucleophilic substitution.

  • Pyrrole Attachment : Using Buchwald-Hartwig amination or Ullmann coupling to install the pyrrole group.

Optimization of Reaction Parameters

Choice of Dehydrating Agent

The dehydrating agent significantly impacts reaction efficiency and purity:

Agent Advantages Disadvantages
Thionyl Chloride High yields (80–85%), minimal byproductsToxic, requires strict anhydrous conditions
Sulfuric Acid Cost-effective, readily availableRisk of sulfonation, lower yields (70–75%)

Comparative studies suggest that thionyl chloride achieves superior yields due to its dual role as a catalyst and desiccant. However, industrial applications may favor sulfuric acid for safety and cost reasons.

Temperature and Time Considerations

Elevated temperatures (reflux conditions) are critical for overcoming the activation energy of esterification. Kinetic studies indicate:

  • Optimal Temperature : 70°C for thionyl chloride; 90°C for sulfuric acid.

  • Reaction Completion : Monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (7:3) as the mobile phase.

Prolonged heating beyond 6 hours risks decomposition, particularly for acid-sensitive functional groups like the cyano substituent.

Purification and Characterization

Purification Techniques

Crude product purification typically involves:

  • Neutralization : Washing with sodium bicarbonate to remove excess acid.

  • Solvent Extraction : Using dichloromethane or ethyl acetate.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Spectroscopic Characterization

Key spectroscopic data confirm structural integrity:

Technique Key Signals
¹H NMR δ 7.50 (s, 1H, thiophene), δ 6.80–6.90 (m, 4H, pyrrole), δ 3.90 (s, 3H, OCH₃)
¹³C NMR δ 161.5 (C=O), δ 120.3 (CN), δ 117.5–125.0 (pyrrole carbons)
IR 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic)

High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₁H₈N₂O₂S).

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Catalyst Recycling : Pd-based catalysts (if used in cross-coupling routes) necessitate recovery systems.

  • Waste Management : Neutralization of acidic byproducts and solvent recycling.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest possible activity against various biological targets:

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells. The presence of the thiophene and pyrrole moieties can enhance biological activity due to their ability to interact with cellular targets.
  • Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial activity. This compound may also demonstrate such properties, making it a candidate for developing new antimicrobial agents.
  • Dipeptidyl Peptidase IV Inhibitors : Compounds related to this structure have been explored for inhibiting dipeptidyl peptidase IV, an enzyme implicated in type II diabetes management. This application highlights the compound's potential in metabolic disease treatment.

Materials Science Applications

In materials science, this compound shows promise in organic electronics:

  • Organic Photovoltaics : The compound can be utilized as a building block in the synthesis of organic photovoltaic materials. Its electronic properties might enhance charge transport and light absorption in solar cells.
  • Conductive Polymers : The incorporation of this compound into conductive polymers can improve their electrical conductivity and stability, making them suitable for applications in flexible electronics.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Heterocycles : The compound can be employed to synthesize various heterocyclic compounds through cyclization reactions, broadening the scope of available chemical entities for research and development.
  • Functionalization Reactions : Its reactive cyano and carboxylate groups allow for further functionalization, enabling the creation of more complex molecules with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that derivatives of methyl 4-cyano compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic uses in oncology.

Case Study 2: Organic Photovoltaics

Researchers synthesized a polymer incorporating this compound, which showed enhanced efficiency in organic solar cells compared to traditional materials. The study highlighted improvements in power conversion efficiency due to better charge transport properties.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and pyrrole groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene-2-carboxylate esters are versatile scaffolds in organic synthesis. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Key Features Reference
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate 4-CN, 3-(1H-pyrrol-1-yl) C₁₁H₈N₂O₂S Electron-withdrawing cyano group enhances reactivity; pyrrole adds aromaticity.
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 6) 3-NH₂, 5-(3-methoxyphenyl) C₁₃H₁₃NO₃S Amino and methoxyphenyl groups enable condensation reactions (e.g., with DMF-DMA).
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) 5-OH, 3-CH₃, fused benzo[b]thiophene with 4,7-dioxo C₁₂H₁₀O₅S Benzo-fused system with electron-deficient oxo groups; higher melting point (153–156°C).
Podophyllotoxin-thiophene hybrid (Compound 4) Thiophene-2-carboxylate linked to (2-oxo-4-vinyltetrahydrofuran-3-yl) and trimethoxyphenyl C₂₄H₂₃FO₆S Complex hybrid structure; potential anticancer activity via podophyllotoxin backbone.

Key Observations :

  • Electronic Effects: The cyano group in the target compound increases electron deficiency compared to amino or methoxy substituents in analogs, influencing reactivity in cross-coupling or cyclization reactions.
  • Aromaticity : The pyrrole ring may enhance π-stacking interactions in supramolecular or biological systems, whereas benzo-fused systems (e.g., in 1a) improve thermal stability.

Physicochemical Properties

Property Target Compound Compound 6 Compound 1a Compound 4
Melting Point (°C) 87 Not reported 153–156 Not reported
Molecular Weight (g/mol) 232.26 263.31 266.27 ~450 (estimated)
Solubility Likely low (high aromaticity) Moderate (polar substituents) Low (crystalline benzo-fused) Low (hydrophobic hybrid)

Notable Trends:

  • Benzo-fused derivatives (e.g., 1a) exhibit higher melting points due to enhanced crystalline packing.
  • Hybrid structures (e.g., compound 4) have significantly higher molecular weights, impacting solubility and bioavailability.

Biological Activity

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS No. 175201-81-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₈N₂O₂S
Molecular Weight232.26 g/mol
Melting Point87 °C
Boiling Point426 °C at 760 mmHg
Density1.3 g/cm³
Flash Point211.4 °C

These properties indicate a stable compound with potential applications in various fields, including pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group in this compound may enhance its interaction with microbial targets.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives cause apoptosis in cancer cells, leading to reduced tumor growth.
  • Antioxidant Properties : The presence of thiophene rings may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies

A notable case study investigated the effects of pyrrole-based compounds on various cancer cell lines, revealing significant growth inhibition and apoptosis induction . The study measured IC₅₀ values for different derivatives, indicating that structural modifications could enhance anticancer activity.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerCytotoxic effects on cancer cell lines (IC₅₀ values from 0.01 to 49.85 µM)
Enzymatic InhibitionPotential inhibition of key enzymes
Apoptosis InductionInduces apoptosis in tumor cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, and how can purity be validated?

  • Synthesis : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or hydroxy-based transformations. For example, methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate derivatives are synthesized using methylation reagents like methyl iodide under reflux conditions (see Example 1 in and Scheme 3 in ). The cyano group at the 4-position may be introduced via nitrile substitution or cyanation of pre-functionalized intermediates.
  • Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. NMR (¹H/¹³C) can confirm substituent positions, while HPLC (≥95% purity threshold) ensures batch consistency .

Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, especially for the pyrrole-thiophene junction. For visualization, ORTEP-3 is recommended to generate 3D models and assess bond angles/distances (e.g., C-S bond in thiophene rings typically ~1.70 Å; see and ).
  • Validation : Cross-check torsion angles and displacement parameters to confirm the absence of disorder, particularly in the pyrrole ring .

Q. What spectroscopic techniques are optimal for characterizing the electronic effects of the cyano and pyrrole substituents?

  • FTIR : The cyano group exhibits a sharp peak near 2200–2250 cm⁻¹.
  • UV-Vis : Compare λmax with unsubstituted thiophene derivatives to assess conjugation effects. For example, pyrrole’s electron-donating nature may red-shift absorption bands .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict reactivity at the 3- and 4-positions of the thiophene core?

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO/LUMO). The 4-cyano group lowers LUMO energy, enhancing electrophilicity at the 5-position.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to study nucleophilic attack susceptibility at the carboxylate ester .

Q. What strategies resolve contradictions in reported synthetic yields for cyano-substituted thiophenes?

  • Experimental Design : Systematically vary reaction parameters (e.g., catalyst loading, temperature). For example, reports 90% yield under reflux with H2SO4, but competing side reactions (e.g., ester hydrolysis) may require pH control.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., de-esterified acids or pyrrole ring-opened products) .

Q. How does the 1H-pyrrol-1-yl group influence solid-state packing and solubility?

  • Crystallography : The pyrrole’s planar structure promotes π-π stacking (interplanar spacing ~3.5 Å), reducing solubility in non-polar solvents.
  • Solubility Testing : Compare logP values (experimental or calculated) with analogs lacking the pyrrole group. Polar aprotic solvents (DMF, DMSO) are recommended for dissolution .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

  • Catalyst Optimization : Use Pd(OAc)2/XPhos systems to minimize homocoupling byproducts.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency (e.g., 30-minute cycles at 120°C) .

Key Citations

  • Synthesis & Characterization : .
  • Crystallography : .
  • Computational Analysis : .

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